8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
CASP3 Activator 1541B is an activator of the proenzyme forms of caspase-3, and is an inducer of cell death.
Scientific Research Applications
Metal Ion Detection and Dehydrogenation
A study by Dey et al. (2019) explored the use of a related compound for detecting metal ions in human liver cancer cells. It highlighted the importance of oxidative dehydrogenation in the presence of copper ions, revealing potential applications in metal ion detection.
Anticancer Properties
Research by Abd El Ghani et al. (2022) demonstrated the anticancer properties of chromeno[4,3-b]pyridine derivatives, including those related to 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide. They conducted molecular docking studies and found significant activity against breast cancer cells.
Synthesis of Heterocycles
Azab and Latif (2012) in their research, highlighted in Azab & Latif (2012), discussed the synthesis of functionalized chromenes, which are closely related to the target compound. This has implications for the development of various heterocyclic compounds in medicinal chemistry.
Antimicrobial Activity
The study by Rusnak et al. (2019) focused on the synthesis of derivatives of 2H-chromen-2-one, related to the target compound, and their high antimicrobial activity, suggesting a potential avenue for the development of new antimicrobial agents.
Novel Antituberculosis Lead Series
Ramachandran et al. (2013) discovered imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead, indicating the potential of similar compounds in treating tuberculosis, as reported in Ramachandran et al. (2013).
Antioxidant Activities
Bialy and Gouda (2011) explored the synthesis of 2-iminocoumarins with antioxidant activities, as seen in Bialy & Gouda (2011), suggesting the relevance of similar compounds like 8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide in the development of antioxidant agents.
Melatonin Receptor Ligands
El Kazzouli et al. (2011) reported the design and synthesis of imidazo[1,2-a]pyridines as melatonin receptor ligands, indicating the potential of similar compounds in neuroscience, as outlined in El Kazzouli et al. (2011).
properties
CAS RN |
1170689-68-5 |
---|---|
Product Name |
8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide |
Molecular Formula |
C23H15N3O4 |
Molecular Weight |
397.39 |
IUPAC Name |
8-Hydroxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H15N3O4/c27-19-8-4-6-15-12-17(23(29)30-21(15)19)22(28)24-16-7-3-5-14(11-16)18-13-26-10-2-1-9-20(26)25-18/h1-13,27H,(H,24,28) |
InChI Key |
FCODPGUEFHCCIA-UHFFFAOYSA-N |
SMILES |
O=C(C(C1=O)=CC2=C(O1)C(O)=CC=C2)NC3=CC=CC(C4=CN5C=CC=CC5=N4)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CASP3 Activator 1541-B; CASP3-Activator 1541B; CASP3 Activator-1541B; CASP3 Activator 1541B |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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